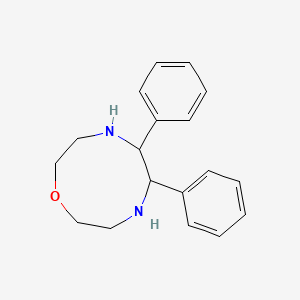

5,6-Diphenyl-1,4,7-oxadiazonane

Description

Structure

3D Structure

Properties

CAS No. |

64994-17-8 |

|---|---|

Molecular Formula |

C18H22N2O |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

5,6-diphenyl-1,4,7-oxadiazonane |

InChI |

InChI=1S/C18H22N2O/c1-3-7-15(8-4-1)17-18(16-9-5-2-6-10-16)20-12-14-21-13-11-19-17/h1-10,17-20H,11-14H2 |

InChI Key |

BEJLGWSRHCZYET-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCNC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5,6 Diphenyl 1,4,7 Oxadiazonane and Its Analogues

Retrosynthetic Analysis of the 5,6-Diphenyl-1,4,7-oxadiazonane Scaffold

A retrosynthetic analysis of the this compound target molecule reveals several potential disconnection points. The core nine-membered ring contains an ether linkage, a disubstituted hydrazine (B178648) moiety, and two carbon-nitrogen bonds. The key challenge lies in devising a convergent and efficient synthesis that allows for the introduction of the vicinal diphenyl substituents with stereochemical control.

A plausible retrosynthetic approach would involve disconnecting the macrocycle at the C-N bonds or the ether linkage. One strategic disconnection is at the N4-C5 and N7-C6 bonds, which simplifies the macrocycle into three key building blocks: a bis-electrophilic ether component, a hydrazine derivative, and a 1,2-diphenylethane-1,2-diamine (B1144217) derivative. This approach allows for the late-stage introduction of the diphenyl-substituted fragment.

Alternatively, a disconnection of the ether linkage (C2-O1 or C9-O1) could lead to a linear precursor with terminal functional groups suitable for cyclization. However, this might require protecting group strategies to avoid unwanted side reactions. A more advanced approach involves ring-closing metathesis (RCM) of a linear precursor containing two terminal alkenes, followed by reduction of the resulting double bond.

A particularly attractive strategy would be a convergent approach where the 1,2-diphenyl-1,2-diaminoethane core is prepared first, potentially in an enantiomerically pure form, and then elaborated to form the full oxadiazonane ring.

| Disconnection Strategy | Key Precursors | Advantages | Challenges |

| C-N Bond Disconnection | 1. Bis-electrophilic ether2. Hydrazine3. 1,2-Diphenylethane-1,2-diamine | Convergent; late-stage introduction of diphenyl moiety. | Potential for competing side reactions during cyclization. |

| Ether Linkage Disconnection | Linear precursor with terminal hydroxyl and amino groups. | Potential for various ring-closing strategies. | Requires robust protecting group strategy. |

| Ring-Closing Metathesis (RCM) | Di-olefinic linear precursor. | Powerful and versatile cyclization method. | Requires subsequent reduction step; catalyst compatibility. |

Advanced Ring-Closing Reactions for Oxadiazonane Formation

The formation of a nine-membered ring is often entropically disfavored. Therefore, advanced ring-closing reactions that proceed under mild conditions and with high efficiency are essential for the successful synthesis of the oxadiazonane scaffold.

The Nucleophile-Induced Cyclization/Ring Expansion (NICE) strategy is a powerful method for the synthesis of medium-sized rings that avoids high-dilution conditions. This approach involves a linear precursor containing an internal nucleophile that facilitates a cascade reaction, leading to ring expansion. For the synthesis of this compound, a linear precursor could be designed with an internal amine or hydroxyl group that initiates cyclization onto an activated carbonyl group, followed by ring expansion to form the nine-membered ring. This method offers a pathway to structurally diverse medium-sized lactams and lactones. whiterose.ac.uk

The Conjugate Addition Ring Expansion (CARE) cascade reaction is another effective method for constructing medium-sized and macrocyclic rings. nih.govrsc.orgnih.gov This reaction typically involves the conjugate addition of a primary amine to a cyclic imide, which then undergoes a ring expansion. nih.govnih.gov This method is known for its simplicity, high yields, and broad scope. nih.govnih.gov For the synthesis of an oxadiazonane analogue, a cyclic precursor containing a suitable Michael acceptor could be reacted with a diamine to initiate a CARE cascade, leading to the desired nine-membered ring. The reactions are generally high-yielding and can be performed iteratively to create larger macrocycles. nih.govnih.govmdpi.comresearchgate.net

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating substantial parts of all starting materials. nih.govnih.gov MCRs offer significant advantages in terms of atom economy, reduced reaction time, and the ability to generate molecular diversity. nih.gov An MCR approach to this compound could involve, for example, a Ugi or Passerini reaction to assemble the linear precursor in a single step, followed by a subsequent ring-closing reaction. mdpi.com The versatility of MCRs allows for the introduction of various substituents, making it an attractive strategy for creating libraries of oxadiazonane analogues. nih.govresearchgate.net

| Reaction Type | Starting Materials | Key Features |

| Ugi Four-Component Reaction (U-4CR) | Amine, aldehyde/ketone, isocyanide, carboxylic acid | Forms a bis-amide scaffold in one step. |

| Passerini Reaction | Aldehyde/ketone, isocyanide, carboxylic acid | Forms an α-acyloxy carboxamide. |

Enantioselective Synthesis of Diphenyl-Oxadiazonane Frameworks

The presence of two stereocenters at the 5- and 6-positions of the oxadiazonane ring necessitates an enantioselective synthetic approach to obtain stereochemically pure isomers. This can be achieved through several strategies:

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor, such as a derivative of (1R,2R)- or (1S,2S)-1,2-diphenylethane-1,2-diamine.

Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a key bond-forming reaction. For instance, an asymmetric reduction of a cyclic imine precursor or an enantioselective C-H activation/functionalization could set the desired stereochemistry.

Chiral Auxiliaries: Using a chiral auxiliary to direct the stereochemical outcome of a reaction, followed by its removal. Phenylglycinol-derived oxazolopiperidone lactams have been shown to be versatile intermediates for the enantioselective synthesis of piperidine-containing natural products and could be adapted for the synthesis of chiral building blocks for the oxadiazonane ring. researchgate.net

Directed Derivatization and Functionalization of the Oxadiazonane Core

Once the this compound scaffold is synthesized, further derivatization can be explored to modulate its properties. The presence of the N-H groups in the hydrazine moiety provides a handle for various functionalization reactions.

N-Alkylation and N-Arylation: The secondary amine functionalities can be alkylated or arylated using standard procedures to introduce a variety of substituents.

N-Acylation: Reaction with acyl chlorides or anhydrides would yield N-acylated derivatives, which could influence the conformational properties of the ring.

Functionalization of the Phenyl Rings: The phenyl groups can be subjected to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce functional groups on the aromatic rings. These reactions would likely require careful optimization to control regioselectivity.

The ability to functionalize the oxadiazonane core at multiple positions opens up possibilities for creating a diverse library of compounds for further investigation.

Selective Modification of Phenyl Substituents

The presence of two phenyl groups on the 5,6-positions of the 1,4,7-oxadiazonane ring offers a prime opportunity for selective modification to modulate the properties of the macrocycle. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenyl rings. The success of these modifications often depends on the directing effects of the existing substituents and the reaction conditions.

Common strategies for the functionalization of phenyl rings include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration using a mixture of nitric acid and sulfuric acid would likely introduce nitro groups at the para-positions of the phenyl rings due to steric hindrance at the ortho-positions. Subsequent reduction of the nitro groups can yield amino functionalities, which can be further modified.

Halogenation, using reagents like N-bromosuccinimide or elemental bromine with a Lewis acid catalyst, can introduce bromine atoms, which are versatile handles for further diversification through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.

Directed ortho-metalation is another powerful technique for the selective functionalization of aromatic rings. However, this would require the presence of a directing group on the phenyl rings, which is not present in the parent this compound. Therefore, initial functionalization to install a directing group might be necessary for this approach.

Table 1: Potential Selective Modifications of Phenyl Substituents

| Modification | Reagents and Conditions | Potential Product |

| Nitration | HNO₃, H₂SO₄ | 5,6-Bis(4-nitrophenyl)-1,4,7-oxadiazonane |

| Halogenation | Br₂, FeBr₃ | 5,6-Bis(4-bromophenyl)-1,4,7-oxadiazonane |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5,6-Bis(4-acetylphenyl)-1,4,7-oxadiazonane |

| Sulfonation | Fuming H₂SO₄ | 5,6-Bis(4-sulfophenyl)-1,4,7-oxadiazonane |

Introduction of Heteroatom-Containing Side Chains

The nitrogen atoms at the 1, 4, and 7 positions of the oxadiazonane ring are nucleophilic centers that can be readily functionalized to introduce side chains containing heteroatoms. This is a common strategy in the modification of aza-crown ethers and other nitrogen-containing macrocycles to alter their coordination properties and biological activity. mdpi.comnih.gov

N-alkylation is a straightforward method for introducing side chains. Reaction of this compound with alkyl halides containing additional heteroatoms (e.g., 2-methoxyethyl bromide, 2-(dimethylamino)ethyl chloride) in the presence of a non-nucleophilic base can lead to the corresponding N-substituted derivatives. The degree of substitution can be controlled by the stoichiometry of the reagents.

Reductive amination is another valuable method for introducing more complex side chains. Reaction of the macrocycle with an aldehyde or ketone containing a heteroatom in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) would result in the formation of a new carbon-nitrogen bond and the introduction of the desired side chain.

Table 2: Introduction of Heteroatom-Containing Side Chains

| Reaction Type | Reagent(s) | Example Side Chain |

| N-Alkylation | 2-Chloroethanol, K₂CO₃ | -CH₂CH₂OH |

| N-Alkylation | 3-Bromopropylamine hydrobromide, Et₃N | -CH₂CH₂CH₂NH₂ |

| Reductive Amination | Methoxyacetaldehyde, NaBH(OAc)₃ | -CH₂CH₂OCH₃ |

| Michael Addition | Acrylonitrile, catalyst | -CH₂CH₂CN |

Post-Synthetic Diversification of Macrocyclic Scaffolds

Post-synthetic modification refers to the chemical transformation of a fully assembled macrocyclic scaffold. nih.gov This approach allows for the generation of a library of analogues from a common precursor, facilitating the exploration of structure-activity relationships.

Functional groups introduced in the previous steps can serve as handles for further diversification. For example, bromo-substituted phenyl rings can undergo palladium-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or vinyl groups. Amino groups on the phenyl rings can be diazotized and converted to a wide range of other functionalities.

The macrocyclic backbone itself can also be a target for modification. For instance, if the synthesis of the 1,4,7-oxadiazonane ring proceeds through a route that leaves a reactive functional group on the backbone, this can be used for further reactions. While information on the specific reactivity of the 1,4,7-oxadiazonane ring is scarce, analogies can be drawn from other macrocyclic systems. For example, ring-opening and subsequent re-closing with a different linker could lead to ring-expanded or ring-contracted analogues.

Furthermore, the introduction of unsaturation into the macrocyclic ring, for example through oxidation reactions, could lead to more rigid structures with altered conformational preferences.

Table 3: Post-Synthetic Diversification Strategies

| Strategy | Functional Handle | Reagents and Conditions | Potential Outcome |

| Suzuki Coupling | Bromophenyl group | Arylboronic acid, Pd catalyst, base | Biaryl-substituted macrocycle |

| Buchwald-Hartwig Amination | Bromophenyl group | Amine, Pd catalyst, base | Aminoaryl-substituted macrocycle |

| Sonogashira Coupling | Bromophenyl group | Terminal alkyne, Pd/Cu catalyst, base | Alkynylaryl-substituted macrocycle |

| Peptide Coupling | Carboxylic acid side chain | Amine, coupling agent (e.g., HATU) | Amide-linked dimer or conjugate |

Advanced Structural Elucidation and Conformational Analysis of 5,6 Diphenyl 1,4,7 Oxadiazonane

Spectroscopic Characterization for Precise Structural Assignment

The definitive determination of the molecular structure of 5,6-Diphenyl-1,4,7-oxadiazonane relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information, leading to an unambiguous structural assignment.

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Determination

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the complex structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is necessary to assign all proton and carbon signals and to determine the stereochemical and regiochemical arrangement of the substituents. nih.gov

In the ¹H NMR spectrum, the chemical shifts of the protons in the oxadiazonane ring and the phenyl groups provide initial information about their electronic environment. researchgate.net For instance, the protons adjacent to the oxygen and nitrogen atoms would exhibit characteristic downfield shifts. The coupling patterns between adjacent protons, revealed through techniques like Correlation Spectroscopy (COSY), help to establish the connectivity within the heterocyclic ring.

The stereochemistry of the two chiral centers at C5 and C6, bearing the phenyl groups, can be investigated through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. The relative orientation of the phenyl groups (cis or trans) would significantly influence the chemical shifts and coupling constants of the methine protons at these positions.

Hypothetical ¹H and ¹³C NMR Data for this compound

This table is illustrative and represents plausible data for the target compound.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H2/H3 | 3.0 - 3.5 (m) | 50.2, 52.8 | C5, C9 |

| H5 | 4.8 (d) | 75.1 | C6, C7, Phenyl C1' |

| H6 | 4.9 (d) | 74.8 | C5, C7, Phenyl C1'' |

| H8/H9 | 2.8 - 3.2 (m) | 48.5, 51.0 | C2, C6 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) would be employed to obtain a precise mass measurement of the molecular ion ([M+H]⁺ or [M]⁺˙), which allows for the unambiguous determination of the elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. The subsequent fragmentation of this ion in the mass spectrometer provides a characteristic fingerprint of the molecule. The fragmentation pattern can be predicted based on the known stability of carbocations and radical species. For this compound, key fragmentation pathways would likely involve the cleavage of the heterocyclic ring and the loss of the phenyl substituents.

Plausible Mass Spectrometry Fragmentation Data for this compound

This table is illustrative and represents plausible data for the target compound.

| m/z Value | Proposed Fragment Identity | Significance |

|---|---|---|

| 297.1654 | [M+H]⁺ | Molecular ion, confirms molecular formula C₁₈H₂₂N₂O |

| 220.1121 | [M - C₆H₅]⁺ | Loss of a phenyl group |

| 194.1232 | [C₁₄H₁₆N]⁺ | Cleavage of the C-O and C-N bonds in the ring |

| 105.0334 | [C₇H₅O]⁺ | Benzoyl cation |

X-ray Crystallography for Solid-State Molecular Architecture

While NMR and MS provide data on the molecule's connectivity and behavior in solution or the gas phase, X-ray crystallography offers the definitive, high-resolution three-dimensional structure of this compound in the solid state. nih.govnih.gov This technique requires the growth of a suitable single crystal of the compound.

The resulting crystal structure would precisely determine all bond lengths, bond angles, and torsion angles within the molecule. nih.gov This would unambiguously establish the relative stereochemistry of the phenyl groups at C5 and C6. Furthermore, the analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the solid-state architecture. nih.gov The conformation of the nine-membered oxadiazonane ring in the solid state would be clearly visualized, providing a crucial starting point for computational conformational studies.

Hypothetical X-ray Crystallographic Data for this compound

This table is illustrative and represents plausible data for the target compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 15.88 |

| c (Å) | 9.76 |

| β (°) | 105.2 |

| Volume (ų) | 1530.4 |

| Z | 4 |

In-depth Conformational Landscape and Dynamics

Computational and Theoretical Approaches to Conformational Space Exploration

Computational chemistry provides powerful tools for exploring the potential energy surface of flexible molecules like this compound. researchgate.net Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be used to model the various possible conformations of the ring. frontiersin.org These calculations can identify low-energy conformers, such as chair-like and boat-like structures, and predict their relative stabilities. researchgate.net

By systematically varying the key torsion angles within the oxadiazonane ring, a comprehensive map of the conformational space can be generated. This allows for the identification of the global minimum energy conformation as well as other local minima that may be populated at room temperature. researchgate.net The energy barriers for interconversion between these conformers can also be calculated, providing insight into the molecule's dynamic behavior. nih.gov These theoretical models are crucial for interpreting experimental data and for understanding how the bulky phenyl substituents restrict the conformational freedom of the nine-membered ring.

Experimental Probes for Conformational Preferences (e.g., Nuclear Overhauser Effect Spectroscopy (NOESY))

While computational methods provide a theoretical picture, experimental techniques are needed to validate these models and determine the predominant conformation in solution. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique for this purpose. mdpi.com NOESY detects through-space interactions between protons that are in close proximity (typically within 5 Å). mdpi.com

No Scientific Data Available for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific experimental or computational data could be found for the chemical compound this compound. This includes a lack of information regarding its synthesis, structural elucidation, and conformational analysis.

Consequently, it is not possible to provide a scientifically accurate article on the advanced structural elucidation and conformational analysis of this compound as requested. The specific topics of interest, namely the influence of ring size and substitution patterns on conformation and the analysis of transannular interactions and ring strain in this particular oxadiazonane macrocycle, have not been reported in the available scientific domain.

General principles of conformational analysis, ring strain in medium-sized heterocycles, and the impact of phenyl substituents on molecular conformation are well-established in organic chemistry. For instance, nine-membered rings are known to be conformationally flexible and can be subject to significant transannular strain, which arises from steric interactions between atoms across the ring. The presence of bulky diphenyl substituents would be expected to further influence the preferred conformation by introducing additional steric hindrance and potentially engaging in non-covalent interactions.

However, without specific studies on this compound or at least its parent 1,4,7-oxadiazonane ring system, any discussion would be purely theoretical and speculative. The generation of a detailed and authoritative article as per the user's request requires concrete data from spectroscopic analyses (such as NMR), X-ray crystallography, and/or computational modeling, none of which are available for this compound.

Therefore, the requested article focusing on the specified sections and subsections for this compound cannot be generated at this time due to the absence of the necessary scientific foundation.

Theoretical and Computational Chemistry Studies on 5,6 Diphenyl 1,4,7 Oxadiazonane

Quantum Chemical Investigations

Quantum chemical investigations utilize the principles of quantum mechanics to model molecular properties. cuny.edu Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to provide detailed information about the electronic nature and energetics of molecules. researchgate.net

The electronic structure of 5,6-Diphenyl-1,4,7-oxadiazonane is characterized by a complex interplay of its constituent atoms and functional groups. The nine-membered oxadiazonane ring contains three heteroatoms (one oxygen and two nitrogens) which, due to their high electronegativity compared to carbon, significantly influence the electron distribution across the molecule. youtube.com This creates a non-uniform landscape of electron density, with partial negative charges accumulating around the heteroatoms and partial positive charges on the adjacent carbon and hydrogen atoms. youtube.com

The two phenyl groups attached to carbons 5 and 6 introduce regions of delocalized π-electrons. These aromatic rings can engage in electronic interactions with the heterocyclic core, potentially influencing its conformation and reactivity. The bond between the carbon atoms of the ring and the phenyl groups allows for rotational freedom, which adds to the molecule's conformational complexity.

Computational methods can precisely quantify the distribution of charge. A calculated analysis of the Mulliken atomic charges, for instance, would reveal the extent of charge polarization. The oxygen atom is expected to possess the most significant negative charge, followed by the nitrogen atoms.

Illustrative Data: The following table presents hypothetical calculated atomic charges for key heteroatoms in the this compound ring, as would be determined by a DFT calculation. This data is for illustrative purposes only.

Table 1: Hypothetical Mulliken Atomic Charges| Atom | Hypothetical Charge (a.u.) |

|---|---|

| O(1) | -0.65 |

| N(4) | -0.52 |

| N(7) | -0.50 |

The this compound molecule is not rigid. The nine-membered ring can adopt numerous spatial arrangements, or conformations, due to the rotation around its single bonds. researchgate.net Computational energy minimization is used to identify the most stable of these conformations, which correspond to minima on the potential energy surface.

Due to the inherent flexibility and potential for transannular strain (interactions between non-adjacent atoms across the ring), nine-membered rings can adopt several low-energy conformations, such as various boat and chair forms. researchgate.net For this compound, the analysis is further complicated by the two bulky phenyl substituents. These groups can exist in different orientations (axial or equatorial-like positions), leading to steric hindrance that destabilizes certain conformations. sapub.org

Quantum chemical calculations can determine the geometry and relative energy of each stable conformer. The conformer with the lowest energy is the most stable and would be expected to be the most populated in an equilibrium state. nih.gov The energy difference between conformers provides insight into the flexibility of the molecule and the energy barriers for interconversion. nih.gov

Illustrative Data: The following table shows hypothetical relative energies for plausible conformers of this compound. The energies are relative to the most stable conformer (Conformer A). This data is for illustrative purposes only.

Table 2: Hypothetical Conformational Energy Analysis| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| A | Twist-Chair-Boat (Phenyl groups pseudo-equatorial) | 0.00 |

| B | Twist-Boat-Chair (One phenyl pseudo-axial) | 3.5 |

| C | Chair-Chair | 5.2 |

Theoretical methods are crucial for mapping out potential reaction pathways for a molecule. beilstein-archives.org By calculating the energies of reactants, products, and intermediate transition states, chemists can predict the feasibility and kinetics of a chemical reaction. A transition state is the highest energy point along the reaction coordinate, and the energy required to reach it from the reactants is the activation energy. cuny.edu

For this compound, one could hypothetically study reactions such as N-alkylation or oxidation. Computational models would be used to locate the geometric structure of the transition state for the reaction. The analysis of the transition state's structure and its associated vibrational frequencies confirms that it is a true saddle point on the energy surface. A lower activation energy implies a faster reaction rate.

Illustrative Data: The table below presents hypothetical activation energies for a plausible N-alkylation reaction on the two different nitrogen atoms within the ring. This data is for illustrative purposes only.

Table 3: Hypothetical Reaction Activation Energies| Reaction | Activation Energy (Ea) (kcal/mol) |

|---|---|

| Alkylation at N(4) | 22.5 |

| Alkylation at N(7) | 24.1 |

Molecular Modeling and Dynamics Simulations

While quantum chemical methods provide static pictures of stable molecular states, molecular dynamics (MD) simulations offer a view of how molecules move and change shape over time.

Molecular dynamics simulations model the motion of atoms in a molecule by solving Newton's equations of motion. aps.org For a flexible molecule like this compound, an MD simulation can reveal the dynamic behavior of the nine-membered ring and its substituents. acs.orgacs.org

A simulation would show the ring twisting and flexing between different conformational states. It would also illustrate the rotation of the phenyl groups and how their movement is coupled to the ring's flexibility. By analyzing the trajectory of the simulation, researchers can identify the most frequently visited conformations and the timescales for transitions between them, providing a much deeper understanding of the molecule's dynamic nature than static calculations alone.

The three-dimensional shape and electronic properties of a molecule govern how it interacts with other molecules, such as proteins or nucleic acids. This is the principle of molecular recognition. The insights gained from quantum chemistry and molecular dynamics simulations can be used to predict these interactions.

The conformational analysis of this compound identifies its low-energy shapes, while the electronic structure analysis highlights regions that are rich or poor in electrons. These features create a specific electrostatic potential map around the molecule. This information could be used in molecular docking simulations to predict how the molecule might fit into the binding site of a biological target. The phenyl groups could participate in hydrophobic or π-stacking interactions, while the heteroatoms could act as hydrogen bond acceptors, making such predictions critical for applications in medicinal chemistry or materials science.

Coordination Chemistry of 5,6 Diphenyl 1,4,7 Oxadiazonane As a Ligand

Design Principles for Metal Chelation by Oxadiazonane Ligands

The efficacy of a macrocyclic ligand in chelating metal ions is governed by several key principles, which would be central to the coordinating ability of 5,6-Diphenyl-1,4,7-oxadiazonane. This ligand is a type of aza-crown ether, a class of macrocycles known for their strong and selective binding of metal ions. nih.gove-bookshelf.de

The macrocyclic effect provides an additional layer of stability. Macrocyclic ligands like oxadiazonanes are "pre-organized" for coordination, meaning their donor atoms are already held in a cyclic conformation that is favorable for binding a metal ion without a significant entropic penalty. libretexts.org The substitution of oxygen atoms with nitrogen atoms in a crown ether ring generally reduces affinity for alkali metal ions but increases affinity for heavier, softer metal ions like Ag⁺ and Pb²⁺. e-bookshelf.de The 1,4,7-oxadiazonane ring, with its N,N,O donor set, would be expected to exhibit versatile coordination behavior toward a range of transition, main group, and lanthanide metals.

The presence of two phenyl groups at the 5 and 6 positions introduces significant steric bulk. This steric hindrance would play a crucial role in the selectivity of the ligand and the final geometry of the metal complex. It is anticipated that these bulky groups would influence the conformational preferences of the chelate ring, favoring arrangements that minimize steric clashes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving macrocyclic ligands often relies on the "template effect," where a metal ion acts as a scaffold, organizing precursor molecules into a cyclic structure that would otherwise be difficult to form. rsc.org However, for a pre-formed ligand like this compound, complexation would typically involve the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition metals are well-known to form stable complexes with aza-macrocycles. researchgate.net The synthesis of a transition metal complex with this compound would likely involve reacting the ligand with a metal salt, such as a halide or nitrate (B79036) of copper(II), nickel(II), or zinc(II), in a solvent like methanol (B129727) or acetonitrile. rsc.orgmdpi.com

Characterization of the resulting complexes would employ a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: To confirm the coordination of the N and O donor atoms to the metal center by observing shifts in the stretching frequencies of C-N, C-O, and N-H bonds.

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR would reveal the symmetry of the complex and confirm the ligand's structural integrity upon coordination.

UV-Visible Spectroscopy: To study the d-d electronic transitions of the metal ion, providing information about the coordination environment and geometry.

Mass Spectrometry: To confirm the molecular weight and stoichiometry of the resulting metal complex. researchgate.net

Table 1: Expected Characteristics of Transition Metal Complexes with this compound

| Metal Ion | Expected Geometry | Potential Coordination Number | Characterization Highlights |

| Cu(II) | Distorted Octahedral / Square Pyramidal | 5 or 6 | Paramagnetic; subject to Jahn-Teller distortion. |

| Ni(II) | Octahedral / Square Planar | 4, 5, or 6 | Can be paramagnetic (octahedral) or diamagnetic (square planar). |

| Zn(II) | Tetrahedral / Distorted Octahedral | 4, 5, or 6 | Diamagnetic; allows for detailed NMR analysis. mdpi.com |

Aza-crown ethers are renowned for their ability to complex alkali and alkaline earth metals, as well as the lanthanide series. rsc.orgnih.gov The size of the macrocyclic cavity is a critical factor in determining selectivity for these ions. researchgate.net The nine-membered ring of 1,4,7-oxadiazonane is relatively small, which might favor complexation with smaller main group cations or act as a foundational plane for larger lanthanide ions that can accommodate additional ligands.

Lanthanide complexes are of particular interest due to their unique magnetic and luminescent properties. nih.gov Synthesis typically involves reacting the ligand with a lanthanide(III) salt (e.g., nitrate or triflate) in a suitable solvent. nih.gov Given their high coordination numbers (typically 8 to 12), lanthanide ions would likely coordinate to the three donor atoms of the oxadiazonane ring as well as to solvent molecules or counter-ions to satisfy their coordination sphere. nih.govrsc.org

Characterization of lanthanide complexes often involves:

Luminescence Spectroscopy: For luminescent ions like Eu(III) and Tb(III), to study the "antenna effect," where the ligand absorbs and transfers energy to the metal ion.

NMR Spectroscopy: For paramagnetic lanthanide complexes, the large chemical shifts induced by the metal (Lanthanide Induced Shifts) can provide detailed structural information in solution. rsc.org

X-ray Crystallography: Essential for determining the high-coordination-number geometries. nih.govnju.edu.cn

Spectroscopic and Structural Analysis of Metal-Ligand Interactions

Detailed analysis of spectroscopic and structural data is crucial for understanding the nature of the bonding and the three-dimensional structure of metal complexes.

Single-crystal X-ray diffraction stands as the definitive method for determining the solid-state structure of a metal complex. For macrocyclic systems, it reveals not only the coordination number and geometry but also the precise conformation of the ligand. Lanthanide complexes with macrocyclic ligands have been shown to adopt various high-coordination geometries, such as slightly distorted tricapped trigonal prismatic (for 9-coordinate) or muffin-like shapes. rsc.orgrsc.org In some cases, the coordination number can change across the lanthanide series due to the lanthanide contraction, with larger ions accommodating more ligands or solvent molecules than smaller ones. nih.govnih.gov

For example, studies on related N-donor macrocycles have shown that lanthanide ions can be encapsulated within the ligand's core, with pendant arms or additional ligands completing the coordination sphere, leading to coordination numbers of 8, 9, or 10. nih.gov The coordination geometry of a complex with this compound would be a balance between the metal's preferred geometry, the ligand's bite angle and conformational flexibility, and the steric demands of the phenyl groups.

Table 2: Common Coordination Geometries for Lanthanide Ions with Macrocyclic Ligands

| Coordination Number | Typical Geometry | Example System | Reference |

| 8 | Square Antiprism | Dinuclear Ln complexes with a Robson-type macrocycle | nju.edu.cn |

| 9 | Tricapped Trigonal Prism | Y(III) complex with a triazacyclononane-derived ligand | rsc.org |

| 10 | Distorted C₂ Symmetry | La(III) complex with an 18-membered macrocycle | nih.gov |

The nine-membered ring formed upon chelation of this compound to a metal center is a flexible system. The stability of the complex is intrinsically linked to the conformation adopted by this chelate ring. Five- and six-membered chelate rings are generally the most stable, but larger rings are common in macrocyclic chemistry.

Research on the Coordination Chemistry of this compound Remains Undocumented

Despite a thorough search of scientific literature and chemical databases, no research or data could be found on the coordination chemistry, electronic properties, or ligand exchange reactions of the chemical compound this compound.

Consequently, the requested article, which was to focus on the electronic properties of its coordination compounds and ligand exchange reactions in metal complexes, cannot be generated. The provided outline, including sections on Ligand Field Theory, Molecular Orbital Theory interpretations, and kinetic studies, requires specific experimental data and theoretical analysis that are not available in the public domain for this particular compound.

Searches for the specified compound did not yield any scholarly articles or database entries detailing its synthesis, characterization as a ligand, or its behavior when coordinated to metal centers. The scientific community has published research on various other oxadiazole and oxadiazine derivatives, exploring their synthesis and biological activities. However, information regarding this compound specifically as a ligand in coordination chemistry is absent.

Therefore, the creation of an authoritative and scientifically accurate article based on the provided structure is not possible at this time due to the lack of foundational research on the subject.

Advanced Non Biological Applications and Future Research Directions

Materials Science and Engineering Applications

Without any foundational research on this specific molecule, any discussion of its potential applications would be purely speculative and would not adhere to the required standards of a scientifically accurate and informative article.

No Information Found for 5,6-Diphenyl-1,4,7-oxadiazonane

Following a comprehensive search of available scientific literature and databases, no specific information was found for the chemical compound "this compound." Consequently, it is not possible to provide an article on its advanced non-biological applications and future research directions as requested.

The search results did identify research on related heterocyclic compounds, such as derivatives of 5,6-diphenyl-1,2,4-triazin-3(2H)-one and 5,6-dihydro- nih.govresearchgate.netresearchgate.netoxadiazines. nih.govresearchgate.net These compounds have been investigated for their potential in medicinal chemistry, including anti-inflammatory, analgesic, and Alzheimer's disease-modifying properties. nih.govresearchgate.netnih.gov Additionally, studies on the synthesis and biological activities of other oxadiazine and oxadiazole derivatives were retrieved. nih.govmdpi.com

However, none of the available sources contain data specifically pertaining to this compound. This includes any information regarding its synthesis, characterization, or evaluation for applications in materials science, such as its incorporation into polymeric architectures or its potential for creating optically or electronically active materials. The search also did not yield any emerging research avenues or interdisciplinary connections for this specific compound.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated at this time due to the absence of relevant research findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.